N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4OS and its molecular weight is 444.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been associated with a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, leading to their diverse biological effects.
Mode of Action
It’s known that benzothiazole and imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Benzothiazole and imidazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological effects . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile . The specific ADME properties of this compound would depend on its chemical structure and formulation.
Result of Action
Benzothiazole and imidazole derivatives have been associated with various molecular and cellular effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of this compound would depend on its targets, mode of action, and the type of cells or tissues involved.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS.ClH/c1-15-7-8-19-20(16(15)2)25-22(29-19)27(11-4-10-26-12-9-24-14-26)21(28)17-5-3-6-18(23)13-17;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTKBFPLJRLPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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